molecular formula C11H13BrO2 B2387895 3-(3-Bromophenyl)-3-methylbutanoic acid CAS No. 42288-04-0

3-(3-Bromophenyl)-3-methylbutanoic acid

Cat. No.: B2387895
CAS No.: 42288-04-0
M. Wt: 257.127
InChI Key: VVQTXSQOEZFAHV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C10H11BrO2 It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-methylbutanoic acid typically involves the bromination of a suitable precursor, such as 3-methylbutanoic acid, followed by a series of reactions to introduce the bromophenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-phenyl-3-methylbutanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 3-phenyl-3-methylbutanoic acid.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of pharmaceuticals and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The phenyl ring and butanoic acid chain can also contribute to the compound’s overall activity by interacting with hydrophobic and hydrophilic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propionic acid: Similar structure but with a shorter carbon chain.

    3-(3-Bromophenyl)acetic acid: Contains an acetic acid moiety instead of a butanoic acid chain.

    3-(3-Bromophenyl)-7-acetoxycoumarin: A coumarin derivative with a bromophenyl group.

Uniqueness

3-(3-Bromophenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and a methyl group on the butanoic acid chain. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-bromophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQTXSQOEZFAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-04-0
Record name 3-(3-bromophenyl)-3-methylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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